1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt
Brand Name: Vulcanchem
CAS No.: 155618-38-5
VCID: VC0123047
InChI: InChI=1S/C10H10N2O6S2.2Na/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;
SMILES: C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N.[Na].[Na]
Molecular Formula: C10H8N2Na2O6S2
Molecular Weight: 362.29

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt

CAS No.: 155618-38-5

Cat. No.: VC0123047

Molecular Formula: C10H8N2Na2O6S2

Molecular Weight: 362.29

* For research use only. Not for human or veterinary use.

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt - 155618-38-5

Specification

CAS No. 155618-38-5
Molecular Formula C10H8N2Na2O6S2
Molecular Weight 362.29
Standard InChI InChI=1S/C10H10N2O6S2.2Na/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;
SMILES C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N.[Na].[Na]

Introduction

Chemical Structure and Properties

Basic Identification

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is identified by the CAS registry number 155618-38-5. This compound is characterized by its molecular formula C₁₀H₈N₂Na₂O₆S₂ and has a calculated molecular weight of 362.29 g/mol . The compound belongs to the broader family of sulfonated naphthalene derivatives, which have widespread applications across various industries.

Structural Features

The molecular structure consists of a naphthalene backbone with two key modifications:

  • Two amino (-NH₂) groups positioned at the 5 and 6 positions of the naphthalene ring

  • Two sulfonic acid groups (-SO₃Na) at positions 1 and 3

This arrangement of functional groups creates a molecule with unique chemical behavior, particularly in terms of its solubility, reactivity, and potential applications in various chemical processes.

Physicochemical Properties

Table 1: Key Physicochemical Properties of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt

PropertyValueNotes
Molecular FormulaC₁₀H₈N₂Na₂O₆S₂Confirms presence of two amino groups and two sulfonic acid groups
Molecular Weight362.29 g/molCalculated from atomic weights
Exact Mass361.962Useful for mass spectrometric identification
Polar Surface Area (PSA)183.20Indicates high polarity and potential for hydrogen bonding
LogP3.1364Suggests moderate lipophilicity despite ionic groups
Physical AppearanceLikely a powderBased on similar naphthalene disulfonates
SolubilityHighly water-solubleDue to ionic sulfonate groups

The compound's PSA value of 183.20 indicates significant polarity, which would typically result in high water solubility, a characteristic common to sulfonated naphthalene derivatives. This property makes it potentially useful in aqueous applications requiring soluble aromatic compounds.

Synthesis Methods

Purification Challenges

The purification of 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt likely presents several challenges:

  • Separation from isomeric byproducts with different substitution patterns

  • Removal of inorganic salts formed during neutralization

  • Purification from partially sulfonated intermediates

These challenges are common in the synthesis of sulfonated aromatic compounds and typically require specialized purification techniques like recrystallization from appropriate solvent systems or ion-exchange chromatography.

Applications

Dye Chemistry and Colorants

Based on the structural features of 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt, this compound likely serves as an important intermediate in the synthesis of dyes and pigments. Related naphthalene derivatives with sulfonic acid groups are extensively used in the textile industry for the production of acid dyes, particularly those requiring good water solubility and color fastness. The amino groups at positions 5 and 6 provide reaction sites for diazotization and coupling reactions, which are fundamental processes in azo dye synthesis.

Similar compounds like 2,7-naphthalenedisulfonic acid disodium salt are known to serve as key intermediates in dye synthesis, enhancing color fastness and brightness in textile applications . The positioning of the amino and sulfonic acid groups in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt would likely confer specific chromophoric properties when incorporated into dye structures.

Analytical Applications

Compounds with similar structures to 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt are employed in analytical chemistry as reagents for detecting metal ions. The sulfonic acid groups can participate in coordination with metal ions, while the amino groups may provide additional binding sites or reactivity. This makes such compounds potentially useful in analytical methods for environmental monitoring and quality control in laboratories .

Pharmaceutical Research

The presence of both amino and sulfonic acid groups in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt suggests potential applications in pharmaceutical research. Related compounds have been used in the development of pharmaceuticals as stabilizers or solubilizers, improving the bioavailability of active ingredients . The amino groups could potentially serve as sites for conjugation with biologically active molecules or as hydrogen bond donors in drug design.

Chemical Reactivity

Amino Group Reactions

The two amino groups at positions 5 and 6 of the naphthalene ring represent key reactive sites. These groups can participate in numerous reactions typical of aromatic amines:

  • Diazotization to form diazonium salts, which can subsequently undergo coupling reactions

  • Acylation to form amides

  • Alkylation to form secondary or tertiary amines

  • Condensation with carbonyl compounds

The proximity of the two amino groups to each other may result in unique reactivity patterns compared to naphthalene derivatives with differently positioned amino groups.

Sulfonic Acid Group Chemistry

The sulfonic acid groups (present as disodium salts) contribute significantly to the compound's chemistry:

  • They enhance water solubility through their ionic character

  • They can participate in ion-exchange processes

  • They may serve as directing groups in further electrophilic aromatic substitution reactions

  • They can function as weak coordination sites for metal ions

These properties are consistent with those observed in related compounds like 1,3-naphthalenedisulfonic acid, 7-hydroxy-, disodium salt, which undergoes various chemical reactions including oxidation and reduction of functional groups.

Coordination Chemistry

The arrangement of functional groups in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt suggests potential applications in coordination chemistry:

  • The amino groups can function as Lewis bases, coordinating with metal ions

  • The sulfonate groups can form ionic or coordinate bonds with metal centers

  • The combination of different coordinating groups may allow for selective binding to specific metal ions

This coordination chemistry might be exploited in analytical applications or in the development of metal-organic frameworks for specialized applications.

Comparison with Related Compounds

Structural Analogs

Table 2: Comparison of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt with Related Compounds

CompoundCAS NumberKey DifferencesSimilarities
1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt155618-38-5Two amino groups at positions 5,6Naphthalene core with two sulfonic acid groups at positions 1,3
6-Amino-1,3-naphthalenedisulfonic acid disodium salt50976-35-7Single amino group at position 6Shares the 1,3-disulfonic acid pattern
1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt842-19-3Hydroxyl group at position 7 instead of amino groupsSame core structure with 1,3-disulfonic acid pattern
2,7-Naphthalenedisulfonic acid disodium saltNot specifiedSulfonic acid groups at positions 2,7; no amino groupsNaphthalene disulfonate structure
1-Naphthol-3,6-disulfonic acid disodium salt20349-39-7Hydroxyl group at position 1; sulfonic acids at 3,6Naphthalene core with sulfonic acid modifications

The comparison reveals that 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt has a unique structural profile with the specific arrangement of two amino groups and two sulfonic acid groups. This unique substitution pattern likely confers distinct chemical properties and reactivity compared to its structural analogs.

Functional Differences

The additional amino group in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt compared to 6-amino-1,3-naphthalenedisulfonic acid disodium salt would significantly alter its chemical behavior. The presence of two adjacent amino groups creates the possibility for:

  • Chelation effects when binding to metal ions

  • Intramolecular hydrogen bonding

  • Different electronic effects on the aromatic system

  • Potential for cross-linking reactions in polymer chemistry

These functional differences would make 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt suitable for specific applications where its unique substitution pattern provides advantageous properties.

Research Status and Future Directions

Future Research Opportunities

Several promising research directions for 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt include:

  • Development of novel dyes with improved environmental profiles

  • Exploration of coordination compounds with unique properties

  • Investigation of potential biological activities based on structural features

  • Application in advanced materials science, such as in conductive polymers or sensor technologies

  • Utilization in green chemistry approaches for metal recovery from waste streams

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